molecular formula C16H13NO2 B15237556 2-Amino-2-(2-anthryl)acetic acid

2-Amino-2-(2-anthryl)acetic acid

Cat. No.: B15237556
M. Wt: 251.28 g/mol
InChI Key: NCMCIBYADCNBKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-anthryl)acetic acid typically involves the reaction of anthracene derivatives with glycine derivatives under specific conditions. One common method includes the use of anthracene-2-carboxylic acid, which is reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-anthryl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form dihydroanthracene derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Amino-2-(2-anthryl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-anthryl)acetic acid involves its interaction with various molecular targets. The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the amino group can form hydrogen bonds with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylacetic acid: Similar structure but with a phenyl group instead of an anthracene moiety.

    2-Amino-2-(naphthyl)acetic acid: Contains a naphthalene ring instead of anthracene.

Uniqueness

2-Amino-2-(2-anthryl)acetic acid is unique due to the presence of the anthracene moiety, which imparts distinct photophysical properties and potential biological activities not found in its simpler analogs .

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-amino-2-anthracen-2-ylacetic acid

InChI

InChI=1S/C16H13NO2/c17-15(16(18)19)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9,15H,17H2,(H,18,19)

InChI Key

NCMCIBYADCNBKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(C(=O)O)N

Origin of Product

United States

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